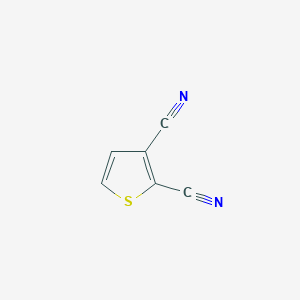

thiophene-2,3-dicarbonitrile

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, form a cornerstone of organic and medicinal chemistry. nih.gov The incorporation of heteroatoms like sulfur, nitrogen, and oxygen imparts distinct physicochemical properties to these molecules, influencing their reactivity, solubility, and biological interactions. nih.gov Thiophene (B33073), a sulfur-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its structural versatility and ability to serve as a bioisostere for other aromatic rings, such as benzene. nih.gov Thiophene-2,3-dicarbonitrile belongs to this important class of compounds, and its specific arrangement of atoms provides a unique platform for further chemical modifications.

Significance of Nitrile Functionality in Thiophene Systems

The presence of two adjacent nitrile (-C≡N) groups on the thiophene ring profoundly influences the chemical character of this compound. Nitrile groups are strongly electron-withdrawing, which deactivates the thiophene ring towards electrophilic substitution reactions but activates it for nucleophilic attack. This reactivity profile is crucial for its role as a synthetic intermediate. Furthermore, the nitrile groups can be readily converted into a variety of other functional groups, including amines, carboxylic acids, and amides, providing a gateway to a vast array of derivatives. For instance, the nitrile groups can participate in cyclization reactions to form fused heterocyclic systems, such as thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. researchgate.netacs.orgscielo.br

Historical and Contemporary Research Trajectories of this compound

Historically, research on thiophene derivatives has been extensive, with foundational methods like the Paal-Knorr and Gewald reactions being central to their synthesis. nih.gov However, these classical methods often required harsh conditions. nih.gov Modern synthetic chemistry has seen the development of more efficient and environmentally benign methods for preparing thiophene derivatives, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org

Contemporary research on this compound is focused on harnessing its unique properties for various applications. It serves as a key building block in the synthesis of:

Organic Electronic Materials: The electron-accepting nature of the dinitrile-substituted thiophene core makes it a valuable component in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). lookchem.comnottingham.ac.uksunatech.com

Dyes and Pigments: The extended π-conjugation possible in derivatives of this compound leads to compounds with interesting photophysical properties, making them suitable for use as dyes. espublisher.comsapub.org For example, thieno[2,3-b]thiophene-based azo dyes exhibit a range of colors and have been investigated for their dyeing characteristics on various fibers. espublisher.com

Medicinal Chemistry: The ability to generate diverse molecular structures from this compound has led to its use in the synthesis of compounds with potential biological activities. nih.govacs.org For instance, derivatives have been explored as potential anticancer agents. acs.org

Functional Materials: this compound and its derivatives are used to create advanced materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and sensing. mdpi.com

The ongoing exploration of this compound's reactivity and its incorporation into novel molecular architectures continues to be a vibrant area of chemical research, promising further advancements in materials science, electronics, and medicine.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18853-42-4 |

| Molecular Formula | C₆H₂N₂S |

| Molecular Weight | 134.16 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Storage Temperature | Not specified |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

thiophene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N2S/c7-3-5-1-2-9-6(5)4-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLABKBUOMBKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172215 | |

| Record name | 2,3-Thiophenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18853-42-4 | |

| Record name | 2,3-Thiophenedicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Thiophenedicarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Thiophenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-THIOPHENEDICARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVZ9A1GD1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Thiophene 2,3 Dicarbonitrile and Its Functionalized Derivatives

Established Synthetic Pathways for Thiophene-2,3-dicarbonitrile Core Structure

The construction of the fundamental this compound scaffold can be achieved through several established synthetic routes. These pathways offer different advantages in terms of efficiency, scalability, and substrate scope.

Multi-step Organic Synthesis Approaches

Traditional multi-step syntheses remain a cornerstone for accessing this compound and its derivatives. These methods often involve the sequential construction of the thiophene (B33073) ring followed by the introduction of the nitrile groups. A common strategy involves the use of 1,4-dicarbonyl compounds in the Paal-Knorr synthesis to form the thiophene ring. msu.edu For instance, 2,5-dimethyl-thiophene-3,4-dicarbonitrile has been synthesized in a two-step process involving bromination of 2,5-dimethylthiophene, followed by reaction with N,N-dimethyl-formamide at high temperatures. chemicalbook.com Another approach is the reaction of a dicarbonyl compound with phosphorus pentasulfide. derpharmachemica.com

The synthesis of thiophene-2,5-dicarbonitrile (B170475) can be accomplished through the reaction of 2,5-dibromothiophene (B18171) with copper(I) cyanide. chemicalbook.com While effective, these multi-step methods can sometimes be limited by long reaction times and the generation of side products. scielo.br

One-Pot Reaction Strategies

To improve efficiency and reduce waste, one-pot syntheses have emerged as powerful alternatives. These strategies involve the sequential addition of reagents to a single reaction vessel, allowing for the formation of complex molecules in a single operation. A notable one-pot method for preparing highly substituted thiophenes involves the treatment of 1,3-dicarbonyl compounds with carbon disulfide in the presence of a base, followed by the addition of alkyl and methylene (B1212753) active bromides. nih.gov This approach allows for the construction and modification of the thiophene ring in a single, streamlined process. nih.gov

Another example is the one-pot, three-component reaction of 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione, diaminomaleonitrile, and various alcohols to produce pyrazine-2,3-dicarbonitrile (B77751) derivatives. researchgate.net Similarly, the synthesis of 2-amino-3,5-dicarbonitrile-6-thiopyridines can be achieved through a pseudo four-component condensation reaction.

| One-Pot Synthesis Example | Reactants | Key Features | Reference |

| Tetrasubstituted Thiophenes | 1,3-Dicarbonyl compounds, Carbon disulfide, Alkyl bromides, Methylene active bromides | High structural diversity from readily available materials. | nih.gov |

| Pyrazine-2,3-dicarbonitrile Derivatives | 4-Benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione, Diaminomaleonitrile, Alcohols | Efficient three-component reaction. | researchgate.net |

| 2-Amino-3,5-dicarbonitrile-6-thiopyridines | Aromatic aldehydes, Malononitrile (B47326), 2-Aminothiophenol | Pseudo four-component condensation. |

Catalyst-Mediated Synthetic Routes

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. Various catalysts have been employed for the synthesis of this compound and its derivatives. For instance, the synthesis of 5,6-bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbonitriles can be achieved via a two-step procedure involving a Friedel-Crafts reaction followed by a Lewis acid-catalyzed condensation. google.com This method provides a more straightforward route compared to earlier protocols that involved low-yielding condensations with diaminomaleonitrile. google.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are also utilized for the synthesis of substituted thiophenes. Furthermore, the use of heterogeneous solid base catalysts, like silica-bonded N-propyldiethylenetriamine, has been shown to be effective and recyclable in the synthesis of 2-amino-3,5-dicarbonitrile-6-thiopyridines. Microwave-assisted synthesis has also been employed to accelerate reactions, as seen in the preparation of derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938). nih.govacs.orgnih.gov

Derivatization and Functionalization Strategies of this compound

Once the core this compound structure is obtained, it can be further modified to introduce a wide range of functional groups and to construct more complex fused ring systems. These derivatization strategies are essential for tuning the electronic and biological properties of the final compounds.

Synthesis of Fused Thiophene Systems (e.g., Thieno[2,3-b]thiophene (B1266192) dicarbonitriles)

A significant area of focus is the synthesis of fused thiophene systems, particularly thieno[2,3-b]thiophenes, which are valuable building blocks for organic electronic materials. The synthesis of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile can be achieved from carbon disulfide, chloroacetonitrile, and malononitrile. chemicalbook.com This compound serves as a versatile precursor for further functionalization. nih.govacs.orgresearchgate.netekb.eg For example, it can be reacted with various reagents like formamide (B127407), formic acid, or carbon disulfide to yield fused pyrimidine (B1678525) derivatives. nih.gov

The synthesis of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile (B11767991) has also been reported, with its structure confirmed by X-ray crystallography, revealing a nearly planar fused ring system. nih.gov One-pot methods are also available for the efficient synthesis of variously substituted thieno[2,3-b]thiophenes from 1,3-dicarbonyl compounds, carbon disulfide, and halomethyl derivatives. researchgate.net

| Fused Thiophene Derivative | Starting Materials | Significance | Reference |

| 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile | Carbon disulfide, Chloroacetonitrile, Malononitrile | Versatile precursor for further derivatization. | chemicalbook.com |

| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile | Not specified in abstract | Nearly planar structure, potential for electronic applications. | nih.gov |

| Substituted Thieno[2,3-b]thiophenes | 1,3-Dicarbonyl compounds, Carbon disulfide, Halomethyl derivatives | Efficient one-pot synthesis with good to high yields. | researchgate.net |

Introduction of Diverse Substituents and Linkers

The introduction of various substituents and linkers onto the this compound core is crucial for tailoring its properties for specific applications. For instance, in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives, different functional groups can be introduced at the meta and para positions of a 4-phenyl ring and at the 2-position of the pyridine (B92270) ring. nih.gov

The derivatization of 2,1,3-benzothiadiazole, a related heterocyclic system, has been achieved through regioselective C-H functionalization, showcasing the potential for direct modification of the aromatic core. acs.org The synthesis of substituted thieno[3,2-b]pyridines has been accomplished through domino reactions, allowing for the combinatorial synthesis of diverse heterocycles. acs.org These methods enable the creation of libraries of compounds with a wide range of electronic and steric properties, which is essential for screening for desired activities.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This approach has been successfully applied to the synthesis of functionalized this compound derivatives, particularly through the Gewald reaction and subsequent modifications. The Gewald reaction, a multi-component condensation, is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. derpharmachemica.comwikipedia.org The application of microwave irradiation has been shown to be beneficial for both reaction yields and times in this context. wikipedia.org

Research has demonstrated the efficacy of microwave-assisted synthesis in the preparation of various 2-aminothiophene derivatives. clockss.orgijert.org For instance, an improved Gewald reaction protocol utilizing microwave irradiation has been developed for the synthesis of a range of 2-aminothiophene derivatives, achieving isolated yields of 57-95% within a 30-minute reaction time. clockss.org This method proved superior to conventional oil bath heating, which resulted in a significantly lower yield of 47%. clockss.org The optimized conditions involved using pyrrolidine (B122466) as a base and dimethylformamide (DMF) as the solvent at a temperature of 50 °C. clockss.org

A notable application of microwave technology is in the synthesis of derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile. nih.gov In one study, this starting material was treated with various reagents under microwave irradiation to yield a series of fused pyrimidine and other heterocyclic derivatives. nih.gov For example, reaction with formamide or formic acid at 900 W for 10 minutes afforded the corresponding pyrimidine derivatives. nih.gov Similarly, reactions with carbon disulfide, phenyl isocyanate, or phenyl isothiocyanate in pyridine at 1000 W for 15 minutes also produced functionalized derivatives in good yields. nih.gov These examples highlight the versatility and efficiency of microwave-assisted synthesis in generating a library of complex heterocyclic compounds from a this compound precursor.

The following table summarizes selected examples of microwave-assisted synthesis of functionalized thiophene derivatives:

| Starting Material | Reagent(s) | Solvent | Microwave Conditions | Product | Yield (%) | Reference |

| Aldehydes/Ketones, α-Cyanoester, Sulfur | Pyrrolidine | DMF | 50 °C, 30 min | 2-Aminothiophene derivatives | 57-95 | clockss.org |

| 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile | Formamide | Excess reagent | 900 W, 10 min | Fused Pyrimidine derivative | N/A | nih.gov |

| 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile | Formic Acid | Excess reagent | 900 W, 10 min | Fused Pyrimidine derivative | N/A | nih.gov |

| 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile | Carbon Disulfide | Pyridine | 1000 W, 15 min | Fused Thiazole derivative | N/A | nih.gov |

| 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile | Phenyl Isocyanate | Pyridine | 1000 W, 15 min | Fused Pyrimidine derivative | N/A | nih.gov |

| 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile | Phenyl Isothiocyanate | Pyridine | 1000 W, 15 min | Fused Pyrimidine derivative | N/A | nih.gov |

N/A: Not available in the cited source.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including this compound and its derivatives. nih.gov The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous materials, and improving energy efficiency. imist.ma

Microwave-assisted synthesis, as detailed in the previous section, is a prime example of a green chemistry approach. derpharmachemica.comijert.org By significantly reducing reaction times, microwave heating lowers energy consumption compared to conventional methods. derpharmachemica.com Furthermore, the efficiency of microwave heating can lead to cleaner reactions with fewer byproducts, thus minimizing waste. The solvent-free approach, or the use of environmentally benign solvents like ethanol, in some microwave-assisted syntheses further enhances their green credentials. nih.govnih.gov For instance, the use of a solvent-free microwave-assisted approach in conjunction with a supported catalyst for the synthesis of sulfur-containing heterocycles aligns with several green chemistry principles. nih.gov

Another key aspect of green chemistry in this context is the development of multi-component reactions, such as the Gewald reaction. derpharmachemica.comnih.gov These reactions are inherently more efficient as they combine multiple starting materials in a single step, reducing the number of synthetic operations and the amount of solvent and purification required. This leads to a higher atom economy, a core principle of green chemistry. imist.ma

The pursuit of green synthetic pathways for this compound and its derivatives is an active area of research, with a focus on creating more sustainable and environmentally friendly chemical manufacturing processes.

Advanced Characterization and Spectroscopic Analysis of Thiophene 2,3 Dicarbonitrile and Its Analogues

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For thiophene-2,3-dicarbonitrile, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) group. This C≡N triple bond stretching vibration typically appears as a sharp, intense peak in the range of 2200–2260 cm⁻¹.

The spectrum also displays vibrations associated with the thiophene (B33073) ring. These include C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching vibrations typically found between 1300 and 1500 cm⁻¹, and C-S bond vibrations, which are often observed at lower wavenumbers (e.g., 808-821 cm⁻¹). ossila.com

In the case of a closely related analogue, 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile (B11767991) , the FT-IR spectrum provides a clear example of these characteristic peaks. iucr.org The nitrile groups are identified by a strong absorption at 2213 cm⁻¹, while a peak at 2964 cm⁻¹ corresponds to the C-H stretching of the methyl groups. iucr.org For substituted analogues like 3,4-diaminothieno[2,3-b]thiophene derivatives , the FT-IR spectra show additional bands corresponding to N-H stretching vibrations (typically 3200-3400 cm⁻¹) and the disappearance of the C≡N band upon cyclization reactions. nih.govacs.org

Table 1: FT-IR Vibrational Data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile iucr.org

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch | 2964 | Methyl (CH₃) |

| C≡N Stretch | 2213 | Nitrile |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

For This compound , the ¹H-NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two protons on the thiophene ring (at positions 4 and 5). These protons are in different chemical environments and are adjacent to each other, which would result in two doublets in the aromatic region of the spectrum due to spin-spin coupling.

The ¹³C-NMR spectrum is expected to show six distinct signals, as all six carbon atoms are in unique electronic environments: two for the nitrile carbons and four for the carbons of the thiophene ring. The nitrile carbons typically resonate in the region of 110-120 ppm. oregonstate.edu The chemical shifts of the thiophene ring carbons are influenced by the electronegativity of the sulfur atom and the strong electron-withdrawing effects of the adjacent nitrile groups.

Detailed spectral data for the analogue 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile have been fully assigned. iucr.org The ¹H-NMR spectrum shows a single peak (singlet) at δ 2.69 ppm, corresponding to the six equivalent protons of the two methyl groups. iucr.org The ¹³C-NMR spectrum confirms the structure with distinct signals for the methyl, nitrile, and various aromatic carbons of the fused thieno[2,3-b]thiophene (B1266192) core. iucr.orgresearchgate.net

Table 2: NMR Spectroscopic Data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile in CDCl₃ iucr.org

| Spectrum | Chemical Shift (δ) ppm | Assignment |

| ¹H-NMR | 2.69 (s, 6H) | 2 × CH₃ |

| ¹³C-NMR | 14.8 | 2 × CH₃ |

| 108.5 | 2 × Aromatic C | |

| 113.3 | 2 × CN | |

| 134.1 | Aromatic C | |

| 143.1 | 2 × Aromatic C | |

| 150.8 | Aromatic C |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under electron impact. For This compound (C₆H₂N₂S), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (134.16 g/mol ).

The fragmentation of such heterocyclic systems can be complex. Common fragmentation pathways for thiophene derivatives may involve the loss of small, stable neutral molecules or radicals. Plausible fragmentation for this compound could include the loss of a cyano radical (•CN) to give an ion at m/z 108, or the loss of hydrogen cyanide (HCN) to yield an ion at m/z 107. Further fragmentation could involve the cleavage of the thiophene ring itself. In the mass spectra of more complex dianilide derivatives of dithieno[3,2-b:2',3'-d]thiophene, the dominant fragmentation pathway is the cleavage of the C-N amide bond. iucr.org This highlights how substituents can direct the fragmentation process.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Thiophene-based dinitrile compounds are generally planar molecules. This planarity facilitates efficient crystal packing, often involving π–π stacking interactions between the aromatic rings of adjacent molecules. For example, the crystal structure of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine , an analogue, shows a donor-acceptor type arrangement of planar molecules in uniform parallel stacks with an interplanar spacing of 3.334 Å. mdpi.com

A comprehensive crystallographic study of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile confirms these expectations, revealing an almost perfectly planar fused thiophene ring core. iucr.org The crystal packing is primarily stabilized by van der Waals forces. iucr.org

Table 3: Single-Crystal XRD Data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile iucr.org

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.2573 |

| b (Å) | 10.1538 |

| c (Å) | 13.665 |

| α (°) | 94.467 |

| β (°) | 99.120 |

| γ (°) | 95.850 |

| Volume (ų) | 984.5 |

| Z (molecules/unit cell) | 4 |

UV-Visible and Photoluminescence Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) and photoluminescence spectroscopies are used to investigate the electronic properties of molecules by examining the transitions between electronic energy levels upon absorption and emission of light. The conjugated π-system of the thiophene ring, combined with the electron-withdrawing nitrile groups, gives this compound and its analogues interesting optical properties.

These compounds are expected to absorb light in the UV or visible range. The position of the maximum absorption (λₘₐₓ) and the energy gap are highly dependent on the extent of conjugation and the nature of substituents. For instance, derivatives of thieno[2,3-b]thiophene-2,5-dicarbonitrile designed for use in solar cells exhibit very low band gap energies (e.g., 1.66 eV) and high absorption coefficients, which are desirable for optoelectronic applications. researchgate.netresearchgate.net Other complex derivatives show absorption maxima at wavelengths as long as 586 nm and 696 nm. researchgate.netresearchgate.net The rigid and conjugated structure of these molecules also makes them candidates for photoluminescence (fluorescence or phosphorescence), where they emit light after being electronically excited. Donor-π-acceptor fluorophores containing a thiophene-dicarbonitrile unit as the acceptor have been shown to absorb light between 448 and 611 nm.

Computational and Theoretical Investigations of Thiophene 2,3 Dicarbonitrile

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Prediction

No specific Density Functional Theory (DFT) studies detailing the electronic structure (such as HOMO/LUMO energies) or reactivity descriptors for thiophene-2,3-dicarbonitrile were found.

For related thiophene (B33073) compounds, DFT is commonly used to calculate quantum chemical parameters to predict physical properties and reactivity. researchgate.netmdpi.comsapub.org These calculations often include determining the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the energy gap (ΔE), electronegativity, and chemical hardness to understand the electronic interactions of the molecule. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

There are no available molecular docking studies that specifically report on the interaction of this compound with biological targets.

In studies on derivatives like 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938), molecular docking has been employed to investigate their mechanism of action as inhibitors of specific enzymes, such as the Epidermal Growth Factor Receptor (EGFR). nih.govacs.org These simulations help identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

No in silico ADMET prediction data for this compound is available in the searched literature.

For derivatives, ADMET properties are often predicted using web-based tools to evaluate their drug-likeness and pharmacokinetic profiles. nih.gov These predictions assess parameters like gastrointestinal absorption, blood-brain barrier permeability, and potential as a P-glycoprotein substrate to forecast the compound's behavior in a biological system. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Specific molecular dynamics (MD) simulation studies focused on the conformational analysis and stability of this compound could not be located.

MD simulations are a standard tool for conformational analysis. For various organic molecules, these simulations are performed at different temperatures to observe interconversions between conformations (e.g., chair-boat) and to correlate these dynamics with energy barriers. acs.org Such analyses provide insight into the flexibility and stable geometries of a molecule.

Applications of Thiophene 2,3 Dicarbonitrile in Materials Science and Optoelectronics

Development of Advanced Functional Materials

Thiophene-2,3-dicarbonitrile and its isomers, such as thiophene-2,5-dicarbonitrile (B170475), serve as versatile and crucial building blocks in the synthesis of a wide array of advanced functional materials. The inherent electronic properties of the thiophene (B33073) ring, combined with the strong electron-withdrawing nature of the dinitrile groups, make these compounds highly valuable for creating materials with tailored optoelectronic and physicochemical characteristics. Researchers have successfully incorporated these thiophene-based synthons into conjugated polymers, metal-organic frameworks (MOFs), and novel small molecules, leading to significant advancements in materials science and optoelectronics.

Conjugated Polymers for Organic Electronics

The rigid, electron-rich, and π-conjugated structure of fused thiophenes makes them excellent candidates for constructing organic polymer semiconductors. ossila.com Thiophene dicarbonitrile derivatives are particularly useful in creating donor-acceptor (D-A) type conjugated polymers, where the thiophene unit can act as the electron donor and the dinitrile group contributes to the electron-accepting moiety. This architecture is fundamental to tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thereby its band gap. nih.gov

Research has focused on synthesizing polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For instance, polymers based on diketopyrrolopyrrole (DPP) and thieno[3,2-b]thiophene (B52689) derivatives have been developed. In one study, new D-A conjugated polymers were synthesized using 3,6-bis(2-bromothieno-[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]-pyrrole-1,4-(2H,5H)-dione combined with electron-donating monomers like bithiophene (BT) and di(selenophene-2-yl)ethene (SVS). rsc.org The resulting polymer, TTDPP-SVS, exhibited a high hole mobility of 0.196 cm² V⁻¹ s⁻¹ in an OTFT device, demonstrating that extending the π-conjugation with units like SVS significantly enhances charge transport properties. rsc.org

Another approach involves the Knoevenagel condensation to construct conjugated polymers. Two such polymers, PTDPP-CNTT and PFDPP-CNTT, were synthesized from dialdehyde-thiophene/furan-flanked DPP and 2,2′-(thieno[3,2-b]thiophene-2,5-diyl)diacetonitrile (CNTT). researchgate.net These polymers showed small bandgaps and broad UV-vis-NIR absorptions, resulting in balanced ambipolar semiconducting properties with both hole and electron mobilities exceeding 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net

The table below summarizes the properties of representative conjugated polymers incorporating thiophene dicarbonitrile-related structures.

| Polymer Name | Comonomers | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Application/Key Finding |

| TTDPP-SVS | Br-TTDPP, di(selenophene-2-yl)ethene | - | - | - | OFETs; hole mobility of 0.196 cm² V⁻¹ s⁻¹ rsc.org |

| PTDPP-CNTT | Dialdehyde-thiophene-flanked DPP, CNTT | - | - | Small | Photothermal and balanced ambipolar semiconductors researchgate.net |

| PFDPP-CNTT | Dialdehyde-furan-flanked DPP, CNTT | - | - | Small | Photothermal and balanced ambipolar semiconductors researchgate.net |

| PPyDPP1-4FBT | Pyridine (B92270) flanked DPP, 3,3′,4,4′-tetrafluoro-2,2′-bithiophene | ~ -5.90 | ~ -3.70 | ~ 2.20 | n-channel OFETs with electron mobility of 2.45 cm² V⁻¹ s⁻¹ researchgate.net |

Table 1: Properties of Conjugated Polymers Based on Thiophene Derivatives.

Metal-Organic Frameworks (MOFs)

Thiophene dicarboxylic acids, which can be derived from thiophene dinitriles, are effective organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). nih.gov MOFs are porous crystalline materials constructed from metal ions or clusters connected by organic ligands, exhibiting high surface areas and tunable pore environments. nih.gov The inclusion of thiophene-based linkers can impart specific functionalities, such as luminescence for sensing applications.

Several studies have reported the synthesis of MOFs using thiophene-2,5-dicarboxylic acid (H₂tdc) and its derivatives. For example, three new alkaline earth MOFs were synthesized using 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid. rsc.org These frameworks demonstrated the ability to act as fast-response fluorescence sensors for the detection of Fe³⁺ ions through a fluorescence quenching mechanism. rsc.org

In another work, two MOFs were constructed using benzo-(1,2;4,5)-bis(thiophene-2'-carboxylic acid), a new thiophene-functionalized dicarboxylic acid. researchgate.net These materials proved to be efficient luminescent sensors for detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI). researchgate.net Similarly, a nickel-based MOF was synthesized hydrothermally using thiophene-2,5-dicarboxylic acid and o-phenanthroline, which was proposed as a fluorescent probe due to its strong fluorescence properties. google.com

The structural diversity of these MOFs is often influenced by the choice of metal ion and the synthesis conditions, leading to frameworks with different topologies and dimensionalities. rsc.orgjyu.fi

| MOF Designation/Formula | Metal Ion | Organic Linker(s) | Key Feature/Application |

| [Mg₂(DMTDC)₂(DMF)₃(H₂O)₂]·2DMF·2H₂O | Mg²⁺ | 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid (H₂DMTDC) | 2D layered framework; fluorescent sensor for Fe³⁺ rsc.org |

| [Ca(DMTDC)(DMF)] | Ca²⁺ | H₂DMTDC | 3D framework; fluorescent sensor for Fe³⁺ rsc.org |

| [Sr(DMTDC)(DMF)] | Sr²⁺ | H₂DMTDC | 3D framework; fluorescent sensor for Fe³⁺ rsc.org |

| [Zn(L)(BBI)•(H₂O)₂] | Zn²⁺ | Benzo-(1,2;4,5)-bis(thiophene-2'-carboxylic acid) (H₂L), 1,1'-(1,4-butanediyl)bis(imidazole) | Luminescent sensor for Hg(II), Cu(II), Cr(VI) researchgate.net |

| C₃₆H₂₈N₄Ni₂O₁₂S₂ | Ni²⁺ | Thiophene-2,5-dicarboxylic acid, o-phenanthroline | Strong fluorescence; potential as a fluorescent probe google.com |

| {[Zn(bpt)(tdc)]·dmf}n | Zn²⁺ | Thiophene-2,5-dicarboxylic acid (H₂tdc), 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole | 3D pillared-layer framework; CO₂ adsorption jyu.fi |

Table 2: Examples of Metal-Organic Frameworks Incorporating Thiophene-Based Linkers.

Small Molecules for Optoelectronic Applications

This compound and its isomers are fundamental precursors for a variety of small molecules designed for optoelectronic applications. These molecules are often investigated as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), and components in solar cells. lookchem.com The dinitrile functionality is a potent electron-withdrawing group that can be used to create molecules with low-lying LUMO levels, which is advantageous for electron transport materials. beilstein-journals.org

For example, derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) have been synthesized and studied for their optical properties. One such derivative, 3,4-bis(((E)-2-oxoindolin-3-ylidene)amino)thieno[2,3-b]thiophene-2,5-dicarbonitrile, was found to have a small band gap of 1.66 eV due to its extended conjugation, making it a promising candidate for solar cell applications. researchgate.net

Furthermore, acceptor-donor-acceptor (A-D-A) type small molecules have been developed using a 2,2′-bi[3,2-b]thienothiophene donor core. mdpi.com When end-capped with strong electron-accepting groups like 1,1-dicyanomethylene-3-indanone, these molecules exhibit significant bathochromic shifts and low band gaps, highlighting the ability to tune photophysical properties by modifying the acceptor unit. mdpi.com The electron-deficient nature of the dicyanopyrazine moiety has also been exploited; when combined with a phenanthrene (B1679779) core, it creates acceptors for efficient exciplex-based OLEDs. researchgate.net

The table below presents photophysical data for some representative small molecules derived from thiophene structures.

| Compound/Derivative | Structure Type | Absorption Max (λₘₐₓ, nm) | Emission Max (λₑₘ, nm) | Optical Band Gap (E_g, eV) |

| 3,4-bis(((E)-2-oxoindolin-3-ylidene)amino) thieno[2,3-b]thiophene-2,5-dicarbonitrile | D-A System | ~696 | - | 1.66 |

| Diethyl 3,4-bis(((E)-2-oxoindolin-3-ylidene)amino) thieno[2,3-b]thiophene-2,5-dicarboxylate | D-A System | - | - | 1.95 |

| A-D-A molecule with 1,1-dicyanomethylene-3-indanone acceptor | A-D-A System | 521 | 586 | 2.03 |

| 5-methylnaphtho[2,1-b]thiophene-8-carbonitrile | Fused Aromatic | 250-450 | - | 2.95 |

Table 3: Optoelectronic Properties of Small Molecules Based on Thiophene Derivatives. researchgate.netmdpi.comacademie-sciences.fr

Pharmacological and Biological Activities of Thiophene 2,3 Dicarbonitrile Derivatives

Anticancer and Cytotoxic Activities

Thiophene-2,3-dicarbonitrile derivatives have emerged as a promising area of research in the development of new anticancer agents. Their efficacy has been demonstrated through various mechanisms, including the inhibition of critical enzymes involved in cancer progression and direct cytotoxic effects on cancer cells.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, as its overactivation can lead to uncontrolled cell growth and proliferation. Several studies have highlighted the potential of this compound derivatives as potent inhibitors of both wild-type (EGFRWT) and mutant forms of the EGFR kinase.

A series of novel 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) derivatives were synthesized and evaluated for their ability to suppress EGFR kinase activity. nih.govresearchgate.net In these studies, certain compounds demonstrated superior inhibitory action compared to the standard drug, erlotinib (B232). For instance, one notable derivative, compound 2, was identified as the most effective against both EGFRWT and the resistant EGFRT790M mutant, with IC50 values of 0.28 µM and 5.02 µM, respectively. nih.govresearchgate.netacs.orgnih.govacs.orgresearchgate.net This particular compound was found to be 4.27 times more powerful than gefitinib (B1684475) against the EGFRT790M mutant. nih.govacs.org Other derivatives in the same series also showed significant inhibitory effects, with IC50 values against EGFRWT as low as 0.29 µM. nih.govacs.org These findings underscore the potential of this chemical scaffold in overcoming drug resistance associated with EGFR mutations. nih.gov

Table 1: EGFR Kinase Inhibitory Activity of this compound Derivatives

| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source(s) |

|---|---|---|---|---|---|

| Compound 2 | EGFRWT | 0.28 ± 0.03 | Erlotinib | 0.32 ± 0.05 | nih.govacs.org |

| Compound 1 | EGFRWT | 0.29 | Erlotinib | 0.32 ± 0.05 | nih.govacs.org |

| Compound 3 | EGFRWT | 0.29 | Erlotinib | 0.32 ± 0.05 | nih.govacs.org |

| Compound 2 | EGFRT790M | 5.02 ± 0.19 | Gefitinib | 21.44 ± 0.75 | nih.govacs.org |

| Compound 1 | EGFRT790M | - | Gefitinib | 21.44 ± 0.75 | nih.govacs.org |

Note: Data extracted from studies on 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivatives.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, A549)

The anticancer potential of this compound derivatives is further supported by their cytotoxic activity against various human cancer cell lines. The MTT assay, a standard colorimetric assay for measuring cellular metabolic activity, has been widely used to quantify these effects.

In studies involving derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile, several compounds exhibited potent cytotoxicity against the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549). nih.govresearchgate.net Notably, the compounds were generally more active than the reference drug erlotinib against both cell lines. nih.govresearchgate.netacs.orgnih.govresearchgate.net One derivative, compound 2, demonstrated exceptional performance, proving to be 4.42 times more effective than erlotinib in MCF-7 cells and 4.12 times more effective in A549 cells. nih.govacs.org This compound also showed greater activity than the commonly used chemotherapy drug doxorubicin (B1662922) against both cell lines. nih.gov Another derivative, compound 3, was also found to be particularly effective against the MCF-7 cell line. nih.gov

Table 2: In Vitro Cytotoxicity (IC50 in µM) of this compound Derivatives | Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference Compound (Erlotinib) | Source(s) | |---|---|---|---|---| | | | | MCF-7 | A549 | | | Compound 1 | 0.44 ± 0.12 | 0.65 ± 0.21 | 2.12 ± 0.54 | 2.55 ± 0.63 | nih.gov | | Compound 2 | 0.48 ± 0.14 | 0.62 ± 0.19 | 2.12 ± 0.54 | 2.55 ± 0.63 | nih.gov | | Compound 3 | 0.51 ± 0.16 | 1.11 ± 0.32 | 2.12 ± 0.54 | 2.55 ± 0.63 | nih.gov | | Compound 4 | 1.32 ± 0.35 | 1.55 ± 0.41 | 2.12 ± 0.54 | 2.55 ± 0.63 | nih.gov | | Compound 5 | 1.55 ± 0.43 | 1.78 ± 0.49 | 2.12 ± 0.54 | 2.55 ± 0.63 | nih.gov |

Note: Data derived from studies on 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivatives.

Antimicrobial Properties (Antibacterial, Antifungal)

Thiophene (B33073) derivatives are recognized for their broad-spectrum antimicrobial activities. Research into derivatives of this compound has revealed compounds with significant potential to combat various bacterial and fungal pathogens.

In one study, a series of thieno[2,3-b]thiophene (B1266192) derivatives were synthesized and showed promising antimicrobial effects. nih.gov Specifically, one compound was found to be more potent than the standard drug streptomycin (B1217042) against Pseudomonas aeruginosa and Escherichia coli, and equipotent to Penicillin G against Staphylococcus aureus. nih.gov Another synthesized derivative, 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile, also exhibited antibacterial activity. scribd.comresearchgate.net

The antifungal properties of these derivatives are also noteworthy. Fifteen different 2-amino-thiophene-3-carbonitrile derivatives were tested against 42 clinical isolates of Candida and two isolates of Cryptococcus. researchgate.net All tested compounds showed fungicidal activity, with Cryptococcus strains being more sensitive than Candida strains. researchgate.net The presence of a cycloalkyl ring attached to the thiophene core was found to be important for the antifungal effect. researchgate.net In a separate study, a thieno[2,3-b]thiophene derivative demonstrated antifungal activity more potent than the standard drug amphotericin B against Geotricum candidum and equivalent activity against Syncephalastrum racemosum. nih.gov

Anti-inflammatory and Analgesic Potential

The thiophene nucleus is a core component of several commercially available anti-inflammatory drugs, such as tiaprofenic acid and tinoridine. bohrium.commdpi.com This has spurred research into new thiophene-based compounds, including those derived from this compound, for their anti-inflammatory and pain-relieving effects.

Thieno[2,3-b]thiophenes are known to possess important anti-inflammatory and analgesic properties. ekb.eg The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response. bohrium.commdpi.com Studies on various thiophene derivatives have shown that the presence of specific functional groups, such as carboxylic acids, esters, amines, and amides, is often associated with their anti-inflammatory activity. bohrium.com For instance, certain 2-amino-thiophene derivatives have been evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. mdpi.com

In the realm of pain management, derivatives of 2,4-dioxobutanoic acid, which can be synthesized from thiophene precursors, have been identified as having analgesic activity. chimicatechnoacta.ru A study on derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid found that all tested compounds exhibited a pronounced analgesic effect, surpassing that of the reference drug metamizole (B1201355) in the "hot plate" test in mice. chimicatechnoacta.ru

Antioxidant Activities

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in numerous diseases. Thiophene derivatives have been investigated for their antioxidant capabilities, with some showing significant radical scavenging activity.

In a study of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivatives, the antioxidant potential was assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging method. nih.govresearchgate.net The results indicated that several compounds possessed notable antioxidant properties. nih.gov Compound 2, which also showed potent anticancer activity, exhibited the highest antioxidant effect, with a 78% reduction in radical scavenging activity. nih.govresearchgate.netacs.orgnih.govacs.orgresearchgate.net Other compounds in the series, such as compounds 3 and 5, also displayed strong antioxidant activity, repressing radical scavenging by 64% and 70%, respectively. nih.govacs.org These findings suggest that the thieno[2,3-b]thiophene scaffold could be a valuable template for developing agents that combine both anticancer and antioxidant effects. nih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase, β-glucuronidase)

The inhibition of specific enzymes is a key strategy in the management of various metabolic diseases and other conditions. Derivatives of thiophene have been explored for their ability to inhibit enzymes such as α-glucosidase and β-glucuronidase.

α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Inhibiting this enzyme can help manage blood glucose levels in diabetic patients. While specific studies on this compound are limited, research on related structures is informative. For example, a thiourea (B124793) derivative containing a thiophene ring, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, showed inhibitory activity against α-glucosidase with an IC50 value of 12.94 mM, comparable to the standard drug acarbose. nih.govmdpi.com

β-Glucuronidase Inhibition: β-Glucuronidase is an enzyme that can reactivate certain drug metabolites in the gut, sometimes leading to toxicity. Inhibitors of this enzyme are therefore of therapeutic interest. Substituted thieno[2,3-b]thiophenes have been investigated for their β-glucuronidase inhibition activity. twas.org One study on thieno[3,2-b]thiophene-2,5-dione (B13760093) derivatives identified a compound (TTD-5) with an IC50 value of 8.7 µM against β-glucuronidase. Furthermore, a complex derivative, 4-(8-(piperazin-1-yl)-1,2,3,4-tetrahydro- nih.govacs.orgtriazino[4′,5′:4,5]thieno[2,3-c]isoquinolin-5-yl)morpholine, has been identified as a potent, slow-binding inhibitor of gut microbial β-glucuronidase enzymes. mdpi.com

Table 3: List of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile |

| Erlotinib |

| Gefitinib |

| Doxorubicin |

| 3-Amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile |

| 2-Amino-thiophene-3-carbonitrile |

| Amphotericin B |

| Streptomycin |

| Penicillin G |

| Tiaprofenic acid |

| Tinoridine |

| Metamizole |

| 2-[(1,4-Dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid |

| 1-(6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea |

| Acarbose |

| Thieno[3,2-b]thiophene-2,5-dione |

Structure-Activity Relationship (SAR) and Pharmacophore Mapping in Drug Discovery

The exploration of this compound derivatives in drug discovery is significantly guided by Structure-Activity Relationship (SAR) studies and pharmacophore mapping. These computational and medicinal chemistry strategies are pivotal in transforming lead compounds into potent and selective drug candidates by understanding how chemical structure relates to biological activity. rsc.orgnih.gov

Structure-Activity Relationship (SAR)

SAR studies for thiophene-containing compounds aim to identify the key chemical features and substituents that govern their therapeutic effects. rsc.org By systematically modifying the thiophene scaffold and observing the corresponding changes in biological activity, researchers can deduce which parts of the molecule are essential for its interaction with a biological target. researchgate.net

A notable example can be found in the development of thieno[2,3-b]thiophene derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. While not this compound itself, the SAR principles from these closely related fused systems provide valuable insights. For instance, a study on a series of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivatives revealed critical SAR information. nih.govacs.org The core thieno[2,3-b]thiophene structure served as the scaffold, with modifications at the 3 and 4-amino positions leading to significant variations in inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M). nih.govacs.org

In one such study, the conversion of the 3,4-diamino groups into a fused pyrimidine (B1678525) ring system led to potent inhibitors. The specific nature of the substituents on this new ring was crucial. For example, compound 2 in the study, which features a fused pyrimidine ring, demonstrated superior activity against both EGFRWT and EGFRT790M compared to the standard drug erlotinib. nih.govresearchgate.net This suggests that a planar, aromatic extension at the 3,4-positions of the thieno[2,3-b]thiophene core enhances binding to the EGFR kinase domain.

The following interactive data table summarizes the SAR data for selected thieno[2,3-b]thiophene derivatives against EGFRWT and EGFRT790M, highlighting the impact of different substituents on their inhibitory potency.

| Compound ID | Modification from Parent Compound (3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile) | IC₅₀ vs EGFRWT (µM) | IC₅₀ vs EGFRT790M (µM) |

| 1 | Parent Compound | 0.29 | 7.89 |

| 2 | Fused pyrimidine ring | 0.28 | 5.02 |

| 3 | Fused pyrimidine ring with thione group | 0.29 | 6.33 |

| 4 | Fused pyridine (B92270) ring with phenyl and amino groups | 0.75 | 9.15 |

| 5 | Fused imidazole (B134444) ring with phenyl group | 2.02 | 16.88 |

| 6 | Fused imidazolethione with phenyl group | 2.77 | 17.26 |

| 7 | Two tetrazole rings from the dinitrile groups | 3.27 | 15.65 |

| Erlotinib | Reference Drug | 0.32 | - |

| Gefitinib | Reference Drug | - | 21.44 |

Data sourced from a study on thieno[2,3-b]thiophene derivatives. nih.govacs.org

The data clearly indicates that cyclization of the amino groups at the 3 and 4 positions into heterocyclic rings significantly influences activity. The fused pyrimidine in compound 2 provided the most potent inhibition against both EGFR forms, suggesting it is a key pharmacophoric element. nih.govresearchgate.net In contrast, bulkier substituents or the conversion of the nitrile groups to tetrazoles (compound 7 ) led to a decrease in activity. nih.gov

Pharmacophore Mapping

Pharmacophore mapping is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govslideshare.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. biointerfaceresearch.com

For this compound derivatives, a pharmacophore model would be developed based on the structures of the most active compounds identified through screening and SAR studies. This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, potentially leading to the discovery of new hits with diverse chemical scaffolds. nih.govlilab-ecust.cn

A hypothetical pharmacophore model for an EGFR inhibitor based on the thieno[2,3-b]thiophene series could include:

An aromatic ring feature corresponding to the thiophene core.

Two hydrogen bond acceptor features from the nitrogen atoms of the dicarbonitrile groups.

A planar aromatic feature representing the fused ring system that enhances potency (as seen with the pyrimidine in compound 2 ). nih.gov

Specific hydrophobic or hydrogen-bonding features based on the optimal substituents identified in the SAR studies.

By comparing the pharmacophoric features of highly active and inactive compounds, researchers can refine the model to be more predictive. biointerfaceresearch.com This refined model can then guide the rational design of new this compound derivatives with improved affinity and selectivity for their intended target, accelerating the drug discovery process. heraldopenaccess.us

Reaction Mechanisms and Mechanistic Studies of Thiophene 2,3 Dicarbonitrile Reactions

Investigation of Reaction Pathways and Intermediates

The chemical reactivity of the thiophene (B33073) core, activated by the two adjacent nitrile groups, allows for a variety of transformations. Mechanistic studies have often focused on derivatives, providing insight into the fundamental reaction pathways.

One significant area of investigation involves the derivatization of amino-substituted thienopyridines. The synthesis of thieno[2,3-b]pyridine (B153569) derivatives from amino-3,5-dicyanopyridine intermediates has been explored. The proposed pathway involves the initial formation of cyanothioacetamide, which reacts with an aldehyde in a Knoevenagel condensation. Subsequent addition of malononitrile (B47326) and an intramolecular cyclization leads to a substituted 4H-thiopyran, which then undergoes recyclization to a pyridine-2-thiolate. The final step is an intramolecular cyclization to yield the thienopyridine structure. It has been noted that the presence of a carbonyl group appears to influence the success of the intramolecular cyclization.

In the context of fused heterocyclic systems, the reaction of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) with various reagents has been mechanistically detailed. nih.govacs.org For instance, its reaction with formic acid is suggested to proceed via an initial nucleophilic attack of one amino group onto the protonated formic acid, followed by dehydration and subsequent intramolecular cyclization by the second amino group to form the fused pyrimidine (B1678525) ring. nih.gov Similarly, reactions with phenyl isocyanate or phenyl isothiocyanate involve the formation of a urea (B33335) or thiourea (B124793) intermediate, respectively, which then cyclizes. nih.gov

Another important reaction pathway is the [2+3] cycloaddition. The synthesis of a di-tetrazolyl thieno[2,3-b]thiophene (B1266192) derivative from 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile and sodium azide (B81097) is proposed to occur through a copper-catalyzed [2+3] cycloaddition. nih.gov The mechanism likely involves the coordination of the nitrile's nitrogen atom to the Cu(II) catalyst, which activates the nitrile group for the cycloaddition with the azide ion, leading to the formation of the tetrazole ring. nih.gov

Kinetic and theoretical studies on 3,5-dicyanothiophene reacting with cyclic secondary amines have identified the formation of σ-adducts as key intermediates. acs.orgresearchgate.net The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient C-2 position of the thiophene ring. acs.org This addition step is followed by a proton transfer, which can be facilitated by a second amine molecule acting as a base. researchgate.net

Investigations into the ring-opening of fused thiophene systems have also been conducted. The reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene with aryllithium reagents proceeds through a nucleophilic attack of the organolithium reagent on one of the sulfur atoms. This attack leads to the cleavage of a C-S bond and the formation of a carbanion intermediate, which can then be trapped by an electrophile like DMF.

Kinetic Studies of Derivatization Reactions

Kinetic studies provide quantitative data on reaction rates, offering deeper insight into the factors that influence a chemical transformation. For thiophene dicarbonitrile systems, such studies have been particularly illuminating in the context of nucleophilic substitution reactions.

A detailed kinetic analysis was performed on the reactions of 3,5-dicyanothiophene with a series of cyclic secondary amines (pyrrolidine, piperidine, and morpholine) in both water and acetonitrile. acs.orgresearchgate.net The study monitored the formation of the corresponding σ-adducts and determined the second-order rate constants (k). acs.org The kinetics were followed by spectrophotometry, observing the change in absorbance corresponding to the formation of the product. acs.org

The reactions were found to follow second-order kinetics, with the rate dependent on the concentrations of both the thiophene substrate and the amine nucleophile. acs.org The data allowed for the determination of the electrophilicity parameter (E) for 3,5-dicyanothiophene within Mayr's electrophilicity scale, which quantifies the electrophilic reactivity of the compound. acs.orgresearchgate.net

The table below presents the second-order rate constants for the reaction of 3,5-dicyanothiophene with various amines at 20°C.

Table 1: Second-Order Rate Constants (k, L mol⁻¹ s⁻¹) for the Reaction of 3,5-Dicyanothiophene with Cyclic Amines.

| Amine | Solvent | k (L mol⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Pyrrolidine (B122466) | Water | 1.58 x 10³ | acs.org |

| Piperidine | Water | 1.10 x 10³ | acs.org |

| Morpholine | Water | 3.98 x 10¹ | acs.org |

| Pyrrolidine | Acetonitrile | 1.26 x 10² | acs.org |

| Piperidine | Acetonitrile | 1.41 x 10² | acs.org |

| Morpholine | Acetonitrile | 1.12 | acs.org |

The results indicated that the reactivity is highly dependent on both the nucleophilicity of the amine and the nature of the solvent. acs.org In another study, kinetic analysis of a derivatization reaction showed that it proceeded hundreds of times slower than with related compounds, a difference significant enough to be used for analytical discrimination. nih.gov The use of microwave assistance in synthesis is also noted to enhance reaction rates, though specific kinetic data were not provided. nih.gov

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts are fundamental in the synthesis of thiophene derivatives, as they can significantly enhance reaction rates, improve yields, and control selectivity by lowering the activation energy of a specific reaction pathway. aaqr.org

In the synthesis of derivatives from thiophene-2,3-dicarbonitrile precursors, both acid and base catalysts, as well as metal catalysts, play crucial roles. For example, in the multicomponent condensation to form amino-3,5-dicyanopyridine derivatives, trimethylamine (B31210) (Et₃N) is used as a base catalyst. researchgate.net

Lewis acids are also employed to direct the selectivity of reactions. In the heterocondensation of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile with carbonyl compounds, the choice of catalyst determines the product. The use of sodium ethoxide (a base) leads to fused pyrimidine derivatives, whereas a Lewis acid catalyst like zinc chloride (ZnCl₂) promotes an intramolecular cross-conversation between a Friedländer transformation and a Pinner-Dimroth-in-Friedländer reaction, yielding a novel unsymmetric thiophene skeleton.

Metal catalysts are particularly important for achieving specific transformations with high efficiency. Copper(II) sulfate (B86663) pentahydrate has been effectively used to catalyze the [2+3] cycloaddition reaction between a dinitrile precursor and sodium azide, leading to the formation of tetrazole rings. nih.gov The proposed role of the Cu(II) ion is to coordinate to the nitrile group, thereby activating it towards nucleophilic attack by the azide. nih.gov Cuprous iodide (CuI) has been used as a catalyst for C-H bond activation in amidation reactions of heterocycles. researchgate.net

The table below summarizes the roles of various catalysts in reactions involving thiophene dicarbonitrile derivatives.

Table 2: Catalysts Used in the Derivatization of Thiophene Dicarbonitrile Precursors and Their Functions.

| Catalyst | Reaction Type | Function | Reference |

|---|---|---|---|

| Trimethylamine (Et₃N) | Multicomponent Condensation | Acts as a base catalyst to facilitate condensation and cyclization. | researchgate.net |

| Zinc Chloride (ZnCl₂) | Heterocondensation / Cyclization | Acts as a Lewis acid to direct reaction selectivity towards an unsymmetric product. | |

| Copper(II) sulfate pentahydrate | [2+3] Cycloaddition | Activates the nitrile group for cycloaddition with azide. | nih.gov |

| Sodium Ethoxide (NaOEt) | Heterocondensation | Acts as a base catalyst to promote formation of fused pyrimidine derivatives. | |

| Cuprous Iodide (CuI) | Amidation | Catalyzes C-H bond activation. | researchgate.net |

These examples underscore the power of catalysis to not only accelerate reactions but also to selectively guide them towards complex and specific molecular architectures, which would be difficult to achieve otherwise. The choice of catalyst is therefore a critical parameter in the strategic design of synthetic routes for novel thiophene-based compounds.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to thiophene-2,3-dicarbonitrile and its derivatives is a paramount goal for future research. While established methods exist, the focus is shifting towards "green chemistry" principles to minimize hazardous waste and energy consumption. mdpi.com

Future efforts will likely concentrate on:

Catalytic Systems: The exploration of novel catalysts, including solid acids and nanoparticles, can offer improved yields and selectivity under milder reaction conditions. mdpi.com For instance, new synthetic routes for pyrazine-2,3-dicarbonitrile (B77751) derivatives, which may share methodological similarities, are being developed to use less expensive and toxic reactants. google.com

Non-Traditional Activation: Techniques such as microwave irradiation, ultrasound, and visible-light-induced photocatalysis are gaining traction as methods to accelerate reactions and reduce the need for high temperatures and harsh reagents. mdpi.comnih.gov Microwave-assisted synthesis has already proven effective for creating derivatives of similar fused thiophene (B33073) systems. nih.gov

Continuous Flow Chemistry: The implementation of continuous flow systems presents an opportunity for safer, more scalable, and highly controlled production of this compound and its derivatives. This approach can minimize reaction times and improve product purity. mdpi.com

Biocatalysis: The use of enzymes or whole-organism biocatalysts offers a highly specific and sustainable alternative to traditional chemical synthesis. Research into identifying or engineering enzymes capable of catalyzing the formation of the thiophene ring or the introduction of dinitrile functionality is a promising avenue.

Design and Synthesis of Advanced this compound Architectures

The inherent properties of the this compound core can be significantly enhanced by incorporating it into more complex molecular architectures. Future research will focus on the rational design and synthesis of these advanced structures for targeted applications.

Key areas of exploration include:

Fused Heterocyclic Systems: The dinitrile functionality serves as a versatile handle for the construction of fused-ring systems. chem-soc.siresearchgate.net Annulation and cyclocondensation reactions can lead to the formation of thieno[2,3-b]pyridines, thieno[2,3-d]pyrimidines, and other polycyclic aromatic structures with unique electronic and photophysical properties. chem-soc.siresearchgate.netnih.gov

Macromolecular Structures: The incorporation of this compound units into polymers and dendrimers can lead to materials with tailored properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.comacs.org The rigid and electron-rich nature of the thiophene core contributes to enhanced charge transport and stability in these materials. ossila.com

Supramolecular Assemblies: The design of this compound derivatives capable of self-assembly into well-defined supramolecular structures through non-covalent interactions is a growing area of interest. These assemblies can exhibit novel functions in sensing, catalysis, and materials science.

Chiral Architectures: The integration of chirality into this compound-based molecules is a promising strategy for developing materials with chiroptical properties. researchgate.net This can be achieved through the introduction of chiral substituents or the synthesis of inherently chiral fused systems. researchgate.net

Expansion of Biological Activity Spectrum through Targeted Synthesis

Derivatives of thiophene-containing compounds have demonstrated a wide range of biological activities, and future research aims to expand this spectrum through targeted synthesis. mdpi.comekb.egekb.eg The this compound scaffold provides a valuable starting point for the development of new therapeutic agents.

Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the this compound core and its substituents affect biological activity is crucial. nih.gov This involves synthesizing libraries of related compounds and evaluating their efficacy against various biological targets. For example, studies on thieno[2,3-b]pyridine (B153569) derivatives have shown that ring closure can significantly impact receptor binding affinity. nih.gov

Anticancer Agents: Thieno[2,3-b]thiophene (B1266192) derivatives have shown promise as anticancer agents, with some compounds exhibiting inhibitory activity against cancer cell lines like MCF-7 and A549. nih.govacs.orgresearchgate.net Future work will involve optimizing these lead compounds to enhance their potency and selectivity for specific cancer targets, such as epidermal growth factor receptor (EGFR). nih.govacs.orgresearchgate.net

Antimicrobial and Antiviral Agents: The thiophene nucleus is a key component in many antimicrobial and antiviral drugs. Targeted synthesis of novel this compound derivatives could lead to the discovery of new agents to combat drug-resistant pathogens. rsc.org

Enzyme Inhibitors: The unique electronic and structural features of this compound can be exploited to design potent and selective inhibitors of various enzymes implicated in disease. ekb.eg

Integration into Multicomponent Systems for Enhanced Functionality

The unique properties of this compound can be amplified by integrating it into multicomponent systems. This approach allows for the creation of materials with synergistic or emergent properties that are not achievable with the individual components alone.

Future research directions include:

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The nitrile groups of this compound are excellent coordinating sites for metal ions, making it a promising building block for the construction of highly porous and crystalline MOFs. These materials have potential applications in gas storage, separation, and catalysis. Similarly, it can be used as a monomer for the synthesis of COFs.

Donor-Acceptor Systems: By combining electron-donating moieties with the electron-accepting this compound core, researchers can create donor-acceptor systems with tailored electronic and optical properties. nih.govacs.org These are particularly relevant for applications in organic solar cells and light-emitting diodes. ossila.comnih.govacs.org

Hybrid Materials: The integration of this compound derivatives with inorganic nanoparticles or other functional materials can lead to hybrid systems with enhanced performance in areas such as sensing, catalysis, and energy conversion.

Surface Functionalization: The ability to anchor this compound-based molecules onto surfaces opens up possibilities for creating functional interfaces with controlled electronic and chemical properties.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling techniques are becoming indispensable tools for accelerating the discovery and development of new materials and molecules based on the this compound scaffold.

Future research in this area will involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound derivatives. acs.orgresearchgate.netunipg.itdntb.gov.ua This allows for the in-silico screening of large numbers of candidate molecules before undertaking laborious and expensive experimental synthesis. researchgate.netunipg.it

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound-based systems, such as their conformational preferences, interactions with other molecules, and self-assembly processes. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their observed biological activities. ekb.eg These models can then be used to predict the activity of new, unsynthesized compounds.

Predictive Design of Materials: By combining computational modeling with machine learning algorithms, researchers can develop predictive models for the properties of materials incorporating this compound. This will enable the rational design of materials with optimized performance for specific applications.

The continued exploration of these research directions will undoubtedly lead to new discoveries and innovations, further solidifying the importance of this compound as a key building block in modern chemistry and materials science.

Q & A

Q. What are the common synthetic routes for thiophene-2,3-dicarbonitrile derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via cyclization reactions. For example, 2-amino-4-phenylthiophene-3-carbonitrile can be prepared by reacting 2-(1-phenylethylidene)malononitrile with elemental sulfur in THF using sodium bicarbonate as a base at 35°C . Another method involves condensation reactions of 2-aminothiophene carbonitriles with aromatic aldehydes in DMF using ZnCl₂ as a catalyst . Reaction conditions such as temperature (35–65°C), solvent choice (THF vs. DMF), and catalyst (NaHCO₃ vs. ZnCl₂) significantly affect reaction kinetics and yields (typically 70–90%).

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- FT-IR : To confirm nitrile (-CN) stretches (~2220 cm⁻¹) and amine (-NH₂) groups .

- NMR (¹H/¹³C) : For structural elucidation of substituents (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass spectrometry (LC/MS-TOF) : To determine molecular ion peaks and fragmentation patterns .

- Elemental analysis : Validates purity and stoichiometry .

Q. How can sodium bicarbonate or ZnCl₂ affect reaction outcomes in thiophene synthesis?

- Sodium bicarbonate acts as a mild base, facilitating deprotonation in cyclization reactions (e.g., sulfur incorporation in THF) .

- ZnCl₂ acts as a Lewis acid, accelerating imine formation in condensation reactions (e.g., Schiff base synthesis) .

Advanced Research Questions

Q. How do substituents on the thiophene ring influence photoredox catalytic activity in dicyanopyrazine derivatives?

Substituents like thiophene-2-yl or methoxy groups modulate electronic properties. For instance, 5,6-bis(thiophen-2-ylthio)pyrazine-2,3-dicarbonitrile exhibits strong electron-withdrawing effects, enhancing photocatalytic efficiency in redox reactions . Adjusting substituents (e.g., methylthio vs. methoxy) alters HOMO-LUMO gaps, as confirmed by UV-Vis and cyclic voltammetry .

Q. What strategies resolve contradictions in reactivity between halogenated and non-halogenated thiophene dicarbonitriles?

Halogenated derivatives (e.g., 5,6-dichloropyrazine-2,3-dicarbonitrile) undergo nucleophilic substitution more readily due to labile Cl atoms. However, non-halogenated analogs require stronger bases (e.g., NaH) for substitutions, as seen in azaphthalocyanine synthesis . Comparative kinetic studies and DFT calculations help rationalize these differences .

Q. How are this compound derivatives applied in DNA interaction studies?

Zinc azaphthalocyanines (ZnAzaPcs) derived from pyrazine-2,3-dicarbonitrile exhibit DNA-binding via intercalation or groove binding. For example, ZnAzaPcs with eugenol moieties show strong affinity in UV-Vis titration experiments, with binding constants (Kb) calculated using the Benesi-Hildebrand method .

Methodological Insights

Designing experiments to optimize Suzuki-Miyaura cross-coupling for thiophene-dicarbonitrile derivatives

- Key parameters : Use Pd catalysts (e.g., Pd(PPh₃)₄), boronic acids (e.g., 5-methoxythiophen-2-yl boronic acid), and anhydrous conditions (e.g., DMF at 100°C) .

- Yield optimization : Monitor reaction progress via TLC and adjust equivalents of boronic acid (1.2–2.0 eq.) to minimize byproducts .

Analyzing substituent effects on thermal stability in pyrazine-2,3-dicarbonitrile derivatives

- TGA analysis : Compare decomposition temperatures (Td) of derivatives. For example, 5,6-bis(methylthio)pyrazine-2,3-dicarbonitrile (Td = 157–160°C) vs. 5,6-dimethoxy analogs (Td = 162–165°C) .

- Correlation with structure : Electron-donating groups (e.g., -OCH₃) increase thermal stability by reducing electron density on the pyrazine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro